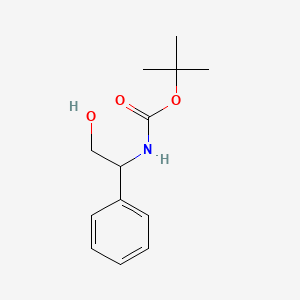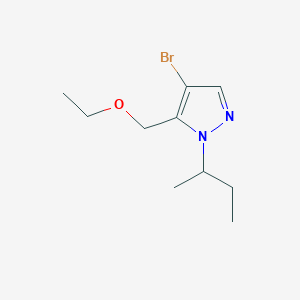
4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole class of compounds. This compound has gained attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole involves the inhibition of FAAH and MAGL enzymes. This inhibition leads to an increase in the levels of endocannabinoids, which are natural compounds that bind to cannabinoid receptors in the body. The activation of cannabinoid receptors has been shown to have various physiological effects, including pain relief, appetite stimulation, and mood enhancement.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole are primarily related to its inhibition of FAAH and MAGL enzymes. This inhibition leads to an increase in the levels of endocannabinoids, which can have various effects on the body. Some of the potential effects of this compound include pain relief, appetite stimulation, and mood enhancement.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole in lab experiments is its potent inhibitory activity against FAAH and MAGL enzymes. This makes it a useful tool for studying the endocannabinoid system and its physiological effects. However, one limitation of using this compound is its potential toxicity and side effects, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole. Some of these include:
1. Further studies on the mechanism of action of this compound, including its effects on other enzymes and signaling pathways.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Investigation of the potential therapeutic applications of this compound in various disease states, including pain, inflammation, and mood disorders.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion.
5. Exploration of the potential use of this compound as a tool for studying the endocannabinoid system and its physiological effects.
In conclusion, 4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole is a promising compound with potential applications in various fields of research. Its potent inhibitory activity against FAAH and MAGL enzymes makes it a useful tool for studying the endocannabinoid system and its physiological effects. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole involves the reaction of sec-butyl bromide, ethyl diazoacetate, and 4-bromo-1H-pyrazole-5-carbaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product.
Aplicaciones Científicas De Investigación
4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole has potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). FAAH and MAGL are enzymes that play important roles in the endocannabinoid system, which is involved in various physiological processes, including pain sensation, appetite regulation, and mood modulation.
Propiedades
IUPAC Name |
4-bromo-1-butan-2-yl-5-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-4-8(3)13-10(7-14-5-2)9(11)6-12-13/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFLXCPYEJUHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Br)COCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-sec-butyl-5-(ethoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]but-2-ynamide](/img/structure/B2690678.png)
![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide](/img/structure/B2690679.png)
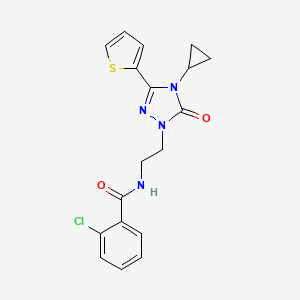
![Methyl N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2690682.png)
![3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2690683.png)
![N-(3-chloro-4-methylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2690684.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2690685.png)
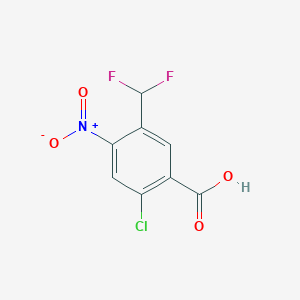
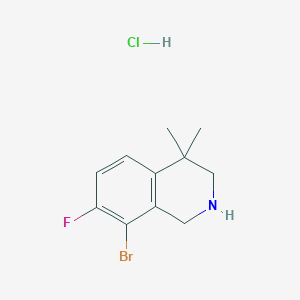
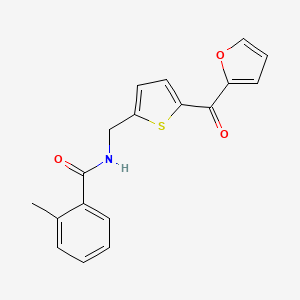

![6-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B2690695.png)
![ethyl 3-carbamoyl-2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690696.png)
